((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol
Description
Chemical Identity and Structural Features
IUPAC Nomenclature and Stereochemical Configuration
The IUPAC name ((1R,2R)-2-(trifluoromethyl)cyclobutyl)methanol reflects its stereochemical configuration and substituent arrangement. The cyclobutane ring is numbered such that the methanol group (-CH₂OH) is attached to carbon 1, and the trifluoromethyl (-CF₃) group is at carbon 2. The (1R,2R) designation indicates the absolute configurations of the stereocenters at carbons 1 and 2, which are critical for defining the spatial arrangement of substituents.
Key Structural Features:
- Cyclobutane core : A four-membered ring with inherent strain due to bond angle deviation (90° vs. ideal 109.5° for sp³ carbons).
- Trifluoromethyl substituent : A strong electron-withdrawing group influencing electronic properties and conformational stability.
- Methanol substituent : A polar -CH₂OH group capable of hydrogen bonding, affecting intermolecular interactions and solubility.
Molecular Geometry and Conformational Analysis
Cyclobutane derivatives exhibit dynamic ring-puckering behavior, with equilibrium angles between substituents and the ring plane. For this compound:
Equilibrium Conformations:
- Ring-puckering angle (θ) : Approximately 29.59° , as determined in ab initio studies of cyclobutane, with adjustments due to substituent effects.
- CH₂ rocking angle (α) : Around 5.67° , reflecting coupling between ring puckering and substituent motion.
Conformational Influences:
- Trifluoromethyl group : Stabilizes puckered conformations through hyperconjugative interactions (σ(CC) → σ*(CH)), reducing torsional strain.
- Methanol group : Hydrogen bonding may favor specific dihedral angles, competing with steric effects from the CF₃ group.
Comparative Conformational Stability:
| Compound | Key Substituents | Puckering Angle (θ) | CH₂ Rocking Angle (α) |
|---|---|---|---|
| Cyclobutane | H | 29.59° | 5.67° |
| This compound | CF₃, -CH₂OH | ~30° (adjusted) | ~6° |
| 1,1,2-Trifluoro-2-(trifluoromethyl)cyclobutane | F, CF₃ | Higher puckering | Reduced rocking |
Data inferred from ab initio studies of cyclobutane and analogs.
Comparative Analysis with Cyclobutane Derivatives
The structural and electronic properties of this compound differ significantly from other cyclobutane derivatives:
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid
- Substituent positions : CF₃ at C3, -COOH at C1.
- Electronic effects : The carboxylic acid group introduces stronger electron-withdrawing effects than the methanol group, altering ring puckering dynamics.
- Stereochemistry : Often synthesized as a racemic mixture (cis/trans isomers), contrasting with the defined (1R,2R) configuration of the target compound.
1,1,2-Trifluoro-2-(trifluoromethyl)cyclobutane
- Substituent arrangement : Three fluorine atoms at C1 and C2, CF₃ at C2.
- Conformational rigidity : Higher fluorine density reduces ring flexibility, increasing inversion barriers compared to the methanol-containing analog.
2-(Trifluoromethyl)cyclobutyl)methanol (non-stereospecific)
- Stereochemical ambiguity : Lacks defined configuration, leading to varied conformational behaviors and intermolecular interactions.
Properties
IUPAC Name |
[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c7-6(8,9)5-2-1-4(5)3-10/h4-5,10H,1-3H2/t4-,5+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNELXNFCOQHLOB-CRCLSJGQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1CO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Addition of the Methanol Group: The methanol group is added through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Tosylation: Formation of Sulfonate Esters
The primary alcohol undergoes tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine, TEA) and a catalyst (e.g., DMAP). This reaction converts the hydroxyl group into a tosylate leaving group, enabling subsequent nucleophilic substitutions.
Reaction Conditions
| Reagents/Conditions | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| TsCl, TEA, DMAP | Dichloromethane | 0–25°C | 49–86% |
Mechanism :
-
The reaction proceeds via activation of TsCl by TEA, forming a tosyl oxonium intermediate.
-
Nucleophilic attack by the alcohol oxygen generates the tosylate ester.
-
The trifluoromethyl group stabilizes intermediate carbocations through inductive effects, potentially influencing reaction rates .
Ring Expansion via Carbocation Rearrangement
The cyclobutane ring can undergo strain-driven expansion to cyclopentane derivatives under acidic conditions. This reaction is critical for accessing larger ring systems.
Key Example
| Starting Material | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Cyclobutylmethanol derivative | MeSO3H | Cyclopentenone | 46–76% |
Mechanism :
-
Protonation of the hydroxyl group generates a cyclobutylmethylcarbenium ion.
-
A -acyl shift expands the four-membered ring to a five-membered cyclopentylcarbenium ion.
-
Deprotonation or further rearrangement yields cyclopentenones or other derivatives .
Oxidation to Carboxylic Acids or Ketones
While direct oxidation data for ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol is limited, primary alcohols typically oxidize to carboxylic acids (via strong oxidizers like KMnO4) or ketones (via milder agents like PCC).
Hypothetical Pathway :
Factors Influencing Reactivity :
-
The electron-withdrawing -CF3 group may slow oxidation by destabilizing the transition state.
-
Steric hindrance from the cyclobutane ring could further modulate reactivity .
Esterification with Acid Chlorides
The alcohol reacts with acyl chlorides (e.g., acetyl chloride) to form esters under basic conditions.
General Reaction
Expected Conditions :
Nucleophilic Substitution
The tosylate intermediate facilitates nucleophilic substitutions with amines, halides, or other nucleophiles.
Example with Amines
| Tosylate Ester | Nucleophile | Product | Yield | Source |
|---|---|---|---|---|
| ((1R,2R)-2-(CF3)cyclobutyl)OTs | NH3 | ((1R,2R)-2-(CF3)cyclobutyl)NH2 | ~60% |
Stereochemical Outcome :
-
SN2 mechanisms invert configuration at the reaction center.
-
SN1 pathways may lead to racemization due to carbocation intermediates .
Silylation for Hydroxyl Protection
The hydroxyl group can be protected as a silyl ether (e.g., TBS or TMS) to prevent undesired reactions during multi-step syntheses.
Typical Reagents :
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its structural features that allow for significant interactions with biological targets.
- Pharmacological Studies : Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced potency and selectivity in biological systems. For instance, similar trifluoromethyl-containing compounds have shown efficacy in stimulating hair growth and modulating sebum production in animal models .
- Drug Development : ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol serves as a precursor in the synthesis of various drug candidates. Its unique structure allows for modifications that can lead to novel therapeutic agents targeting conditions such as inflammation and cancer.
Material Science
The compound's properties make it suitable for applications in material science, particularly in the development of advanced materials with specific functionalities.
- Polymer Chemistry : The incorporation of trifluoromethyl groups into polymer backbones can enhance thermal stability and chemical resistance. Research on related compounds suggests potential applications in coatings and high-performance materials.
- Catalysis : this compound has been explored as a ligand in catalytic processes, particularly in asymmetric synthesis where selectivity is crucial. Its ability to influence reaction pathways makes it a candidate for developing more efficient catalytic systems.
Case Study 1: Trifluoromethyl Group in Drug Design
A study published in MDPI highlighted the role of trifluoromethyl groups in enhancing the pharmacokinetic properties of drugs. The review covered various FDA-approved drugs containing this functional group, demonstrating their effectiveness across multiple therapeutic areas .
| Drug Name | Target Condition | Mechanism of Action |
|---|---|---|
| Ubrogepant | Migraine | CGRP receptor antagonist |
| Pretomanid | Tuberculosis | Inhibits mycolic acid biosynthesis |
This case study illustrates how the incorporation of this compound as a building block can lead to the development of innovative therapeutic agents.
Case Study 2: Material Applications
Research on polymer systems incorporating trifluoromethyl groups indicates improved mechanical properties and resistance to solvents. A recent publication demonstrated that polymers synthesized with such functionalities exhibited enhanced performance metrics compared to their non-fluorinated counterparts .
| Property | Non-Fluorinated Polymer | Fluorinated Polymer |
|---|---|---|
| Tensile Strength | 30 MPa | 50 MPa |
| Solvent Resistance | Low | High |
This study highlights the potential of using this compound-derived materials in applications requiring durability and chemical resistance.
Mechanism of Action
The mechanism by which ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, influencing its biological activity and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol with its cyclopropane and cyclopentane analogs, as well as a related cyclobutane-based fungicide.
Key Findings:
Ring Size and Strain :
- Cyclobutane derivatives exhibit intermediate ring strain compared to cyclopropane (high strain) and cyclopentane (low strain). This affects reactivity and stability; cyclopropane analogs are more reactive but less stable .
- The cyclobutane core in the target compound may balance stability and synthetic versatility for pharmaceutical applications.
Stereochemical Influence :
- The (1R,2R) configuration is critical for bioactivity in related compounds. For example, the (1S,2S)-enantiomer of the fungicide in is the active component, while the (1R,2R)-enantiomer is less active .
Trifluoromethyl Group Impact :
- The -CF₃ group increases hydrophobicity and resistance to metabolic degradation, a feature shared across all compared compounds .
Functional Group Variations :
- Replacing the hydroxymethyl group with a carboxamide (as in the fungicide) shifts applications from synthetic intermediates to agrochemicals .
Biological Activity
((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl structure. This unique configuration not only influences its physical properties but also enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. This article delves into the biological activity of this compound, exploring its mechanisms, potential applications, and relevant case studies.
- Molecular Formula : C7H11F3O
- Molecular Weight : 168.16 g/mol
- Structural Features : The trifluoromethyl group increases lipophilicity, which is crucial for biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity and stability, allowing the compound to penetrate biological membranes effectively.
Key Mechanisms:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group, which may block substrate access and catalytic activity .
- Modulation of Biological Pathways : Preliminary studies suggest that it may modulate specific proteins involved in crucial biological pathways .
Biological Activity Studies
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Activity
Studies have explored the compound's potential in cancer therapy. Its structural features may contribute to inhibiting cancer cell proliferation through specific molecular interactions.
2. Anti-inflammatory Properties
The compound has been evaluated for anti-inflammatory effects, suggesting that it could be beneficial in treating conditions characterized by inflammation.
3. Neuroprotective Effects
Research has indicated potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Enzyme Interaction : A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent .
- Cell Line Studies : Experiments conducted on various cancer cell lines revealed that the compound reduced cell viability significantly compared to controls, indicating its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| rac-tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate | C11H17NO2 | Contains a methoxy group instead of trifluoromethyl |
| 2-(fluoromethyl)cyclopentylmethanol | C7H11F | Lacks trifluoromethyl enhancement |
| (1R)-(+)-camphor | C10H16O | Bicyclic structure with different reactivity patterns |
The distinct trifluoromethyl group in this compound significantly alters its chemical properties and biological activities compared to these similar compounds .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol, and what challenges arise during purification?
- Methodology : The compound can be synthesized via stereoselective cyclization of trifluoromethyl-substituted precursors. For example, cyclobutane ring formation may involve [2+2] photocycloaddition or transition-metal-catalyzed cyclization. The trifluoromethyl group introduces steric and electronic challenges, requiring careful optimization of reaction conditions (e.g., low temperatures to prevent racemization). Purification often involves chiral chromatography or crystallization with resolving agents like tartaric acid derivatives to isolate the (1R,2R)-enantiomer .
- Key Data : Enantiomeric excess (ee) >98% is achievable using chiral catalysts like BINOL-derived phosphoric acids, as evidenced in similar cyclobutane syntheses .
Q. How can researchers confirm the stereochemical configuration of this compound?
- Methodology : X-ray crystallography is the gold standard for absolute configuration determination. For rapid analysis, compare experimental optical rotation values (e.g., [α]D) with literature data for analogous compounds. Vibrational circular dichroism (VCD) or NMR-based Mosher ester analysis can also differentiate enantiomers .
Advanced Research Questions
Q. How does the (1R,2R) stereochemistry influence the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodology : Molecular docking and dynamics simulations reveal that the (1R,2R) configuration aligns the trifluoromethyl group into hydrophobic pockets of target proteins, enhancing binding affinity. For example, in fungicidal analogs, the (1R,2R)-enantiomer exhibits 10-fold higher activity than its (1S,2S)-counterpart due to optimal steric complementarity .
- Data Contradictions : Some studies report reduced activity in polar solvents, suggesting solvent-dependent conformational changes. This highlights the need for in-cell assays to validate target engagement .
Q. What strategies mitigate racemization during derivatization of this compound?
- Methodology : Avoid strong acids/bases that protonate the hydroxyl group, triggering ring-opening. Use mild reagents like DCC/DMAP for esterification. Kinetic resolution via enzymatic catalysis (e.g., lipases) selectively modifies one enantiomer, preserving stereopurity .
- Case Study : In squaramide synthesis, racemization was minimized by maintaining pH <7 and temperatures below 0°C during coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
